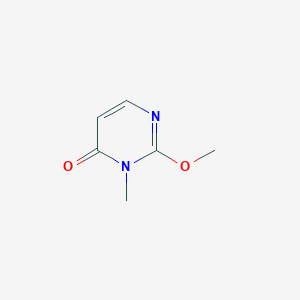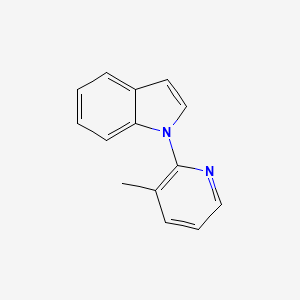![molecular formula C14H15IN2 B14140039 8-Ethyl-1-methyl-7H-pyrrolo[2,3-H]quinolin-1-ium iodide CAS No. 89148-31-2](/img/structure/B14140039.png)
8-Ethyl-1-methyl-7H-pyrrolo[2,3-H]quinolin-1-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Ethyl-1-methyl-7H-pyrrolo[2,3-H]quinolin-1-ium iodide is a heterocyclic compound with a complex structure that includes a quinoline core fused with a pyrrole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethyl-1-methyl-7H-pyrrolo[2,3-H]quinolin-1-ium iodide typically involves multi-step organic reactions. One common method includes the Friedländer condensation, where o-aminocarbonyl compounds react with carbonyl systems containing an active α-methylene group . The reaction conditions often involve the use of acidic or basic catalysts and elevated temperatures to facilitate the formation of the quinoline ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
化学反应分析
Types of Reactions
8-Ethyl-1-methyl-7H-pyrrolo[2,3-H]quinolin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
科学研究应用
8-Ethyl-1-methyl-7H-pyrrolo[2,3-H]quinolin-1-ium iodide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 8-Ethyl-1-methyl-7H-pyrrolo[2,3-H]quinolin-1-ium iodide involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which can lead to the inhibition of cell proliferation. Additionally, it may interact with specific enzymes or receptors, modulating their activity and affecting various cellular pathways .
相似化合物的比较
Similar Compounds
Quinoline: A simpler structure with similar electronic properties but lacks the fused pyrrole ring.
Pyrroloquinoline: Similar structure but with different substituents, leading to variations in chemical reactivity and biological activity.
Indole derivatives: Share the pyrrole ring but have different fused ring systems, resulting in distinct properties.
Uniqueness
8-Ethyl-1-methyl-7H-pyrrolo[2,3-H]quinolin-1-ium iodide is unique due to its specific substitution pattern and the presence of both quinoline and pyrrole rings. This combination imparts unique electronic and steric properties, making it a valuable compound for various applications in research and industry .
属性
CAS 编号 |
89148-31-2 |
|---|---|
分子式 |
C14H15IN2 |
分子量 |
338.19 g/mol |
IUPAC 名称 |
8-ethyl-1-methyl-7H-pyrrolo[2,3-h]quinolin-1-ium;iodide |
InChI |
InChI=1S/C14H14N2.HI/c1-3-11-9-12-13(15-11)7-6-10-5-4-8-16(2)14(10)12;/h4-9H,3H2,1-2H3;1H |
InChI 键 |
SHDQBHTYECOCFR-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC2=C(N1)C=CC3=C2[N+](=CC=C3)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,3,5-Tris[(4-fluorophenyl)methyl]-1,3,5-triazinane](/img/structure/B14139970.png)



![(E)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B14139998.png)







![8-(4-bromophenyl)-3,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B14140045.png)
